4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate

Description

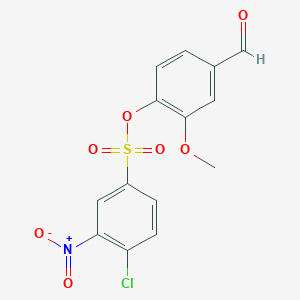

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-chloro-3-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO7S/c1-22-14-6-9(8-17)2-5-13(14)23-24(20,21)10-3-4-11(15)12(7-10)16(18)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQRQPPHPBAQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate involves multiple steps, including the introduction of the formyl, methoxy, chloro, nitro, and sulfonate groups onto the benzene ring. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:

Formylation: Introduction of the formyl group using reagents such as formic acid or formyl chloride.

Methoxylation: Introduction of the methoxy group using methanol and a catalyst.

Chlorination: Introduction of the chloro group using chlorine gas or a chlorinating agent.

Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.

Sulfonation: Introduction of the sulfonate group using sulfur trioxide or chlorosulfonic acid.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst or iron and hydrochloric acid.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Reaction Overview

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in multiple chemical reactions, including:

- Nucleophilic substitution : The methoxy group can be replaced by various nucleophiles, leading to new derivatives.

- Reduction reactions : The nitro group can be reduced to form amines, which are valuable in pharmaceuticals.

Biological Studies

Research has indicated that compounds similar to 4-formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate can act as enzyme inhibitors. The formyl group can covalently bond with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This property makes it valuable in studies related to enzyme kinetics and protein interactions.

Dyes and Pigments Production

The compound is utilized in the production of dyes and pigments due to its ability to undergo various chemical transformations. The sulfonate group enhances solubility in water, making it suitable for dye applications.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of derivatives of chloronitrobenzenes on specific enzymes involved in metabolic pathways. The results demonstrated that compounds similar to this compound effectively inhibited enzyme activity, suggesting potential applications in drug development.

Case Study 2: Synthesis of Novel Dyes

Researchers developed a series of novel dyes based on the structural framework of this compound. By modifying the nitro and methoxy groups, they created dyes with enhanced color properties and stability, suitable for textile applications.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate involves its interactions with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, the methoxy group can influence the compound’s electronic properties, the chloro group can undergo substitution reactions, the nitro group can be reduced to an amino group, and the sulfonate group can enhance the compound’s solubility and reactivity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate

- CAS Registry Number : 380426-69-7

- Molecular Weight : 371.74 g/mol

- Purity : 95% (as per commercial specifications) .

Synthesis and Applications: This compound is synthesized via sulfonation reactions involving 4-formyl-2-methoxyphenol and 4-chloro-3-nitrobenzenesulfonyl chloride. It has been utilized in polymer chemistry for functionalizing copolymers, such as in the preparation of boronic acid-modified polymers (e.g., poly(PEGMEA-co-AMA-(CH3O-PBA))), where it contributes to dynamic covalent bonding systems .

Comparison with Structural Analogs

Key Structural Features

The compound features:

- A 4-formyl-2-methoxyphenyl group (electron-rich aromatic ring with aldehyde and methoxy substituents).

- A 4-chloro-3-nitrobenzenesulfonate group (electron-deficient aromatic ring with sulfonate ester, nitro, and chloro substituents).

These substituents influence reactivity, solubility, and intermolecular interactions. Below is a comparison with two analogs:

Analog 1: 4-Formyl-2-methoxyphenyl Trifluoromethanesulfonate

Structural Differences :

- Sulfonate Group : Trifluoromethanesulfonate (CF₃SO₃⁻) replaces 4-chloro-3-nitrobenzenesulfonate.

- Substituents : Lacks chloro and nitro groups; instead, it has a trifluoromethyl group.

Analog 2: 4-Formyl-2-methoxyphenyl Acetate

Structural Differences :

- Ester Group : Acetate (CH₃COO⁻) replaces the sulfonate group.

- Substituents : Lacks sulfonate, nitro, and chloro groups.

Comparative Data Table

Mechanistic and Functional Insights

- This contrasts with the electron-withdrawing triflate group, which stabilizes transition states in cross-coupling reactions .

- Hydrogen Bonding : The aldehyde and methoxy groups in all analogs can participate in hydrogen bonding, influencing crystal packing and solubility. For example, the nitro group may engage in dipole-dipole interactions, affecting crystallinity .

Biological Activity

4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate is a complex organic compound with significant potential in various fields, including medicinal chemistry and biochemistry. This article aims to explore its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple functional groups: a formyl group, a methoxy group, a chloro group, a nitro group, and a sulfonate group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 371.7 g/mol .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Nucleophilic Addition : The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or enzymes.

- Redox Reactions : The nitro group may participate in redox reactions, generating reactive intermediates that can modulate cellular pathways.

- Substitution Reactions : The chloro group is prone to nucleophilic substitution, allowing for the formation of diverse derivatives that may exhibit varying biological activities .

Biological Activity

Research has indicated that compounds similar to this compound exhibit several biological activities:

- Antitumor Activity : Studies have shown that nitro-substituted phenolic compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity against various bacterial strains. This activity is often linked to the disruption of bacterial cell membranes or interference with metabolic pathways .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic processes. The presence of the sulfonate group enhances solubility and reactivity, potentially increasing the efficacy of enzyme inhibition.

Case Study 1: Antitumor Activity

A study evaluated the effects of nitro-substituted phenolic compounds on human cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells through ROS generation and mitochondrial dysfunction. The IC50 value was determined to be around 25 µM, suggesting potent antitumor activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both bacterial strains, indicating significant antimicrobial potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Formyl, methoxy, chloro, nitro, sulfonate | Antitumor, antimicrobial |

| 4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate | Similar structure but different nitro position | Moderate antitumor activity |

| 4-Amino-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate | Amino instead of formyl | Enhanced enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for 4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate?

- Methodological Answer : Synthesis typically involves sequential functionalization:

Sulfonation : React 4-chloro-3-nitrobenzenesulfonic acid (precursor analogs in ) with a chlorinating agent (e.g., PCl₅) to form the sulfonyl chloride intermediate.

Esterification : Couple the sulfonyl chloride with 4-formyl-2-methoxyphenol under basic conditions (e.g., pyridine) to form the sulfonate ester.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitor reaction progress using TLC and confirm purity via melting point analysis (mp data in ) .

Q. How to characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra to confirm substituent positions. The formyl proton (~10 ppm) and methoxy group (~3.8 ppm) are diagnostic. Compare with similar sulfonates (e.g., ).

- IR : Identify sulfonate S=O stretches (~1370 cm⁻¹ and 1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Cross-validate with elemental analysis (C, H, N, S) .

Q. What crystallization strategies optimize single-crystal X-ray diffraction data quality?

- Methodological Answer :

- Solvent Selection : Use slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures) to promote crystal growth.

- Temperature Control : Crystallize at 4°C to reduce thermal motion artifacts.

- Data Collection : Resolve ambiguities in nitro and sulfonate group orientations using SHELXL refinement (). Compare packing motifs with structurally related sulfonates (e.g., ) .

Advanced Research Questions

Q. How to resolve contradictions in reported crystallographic data for sulfonate derivatives?

- Methodological Answer :

- Refinement Protocols : Apply SHELXL’s restraints for disordered nitro or sulfonate groups (). Use Hirshfeld surface analysis to validate intermolecular contacts.

- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Etter’s formalism () to distinguish polymorphic variations.

- Validation Tools : Cross-check with CCDC databases for similar structures (e.g., ) .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Methodological Answer :

- Hydrogen Bonding : Identify O-H···O and C-H···O interactions between sulfonate, nitro, and methoxy groups using X-ray data.

- π-π Stacking : Measure centroid distances between aromatic rings (target < 4.0 Å).

- Van der Waals Contributions : Analyze close contacts (<3.5 Å) using Mercury software.

Compare with graph set trends in sulfonate crystals () .

Q. How to design mechanistic studies for sulfonate reactivity under varying conditions?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor nitro group reduction (e.g., with NaBH₄) or sulfonate hydrolysis (pH-dependent).

- Isotopic Labeling : Track O incorporation in hydrolysis products via GC-MS.

- Computational Modeling : Validate proposed intermediates with DFT calculations (e.g., Gaussian 16) to assess transition-state energies .

Q. What computational approaches predict electronic properties relevant to catalytic applications?

- Methodological Answer :

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to assess electron-withdrawing effects of nitro and sulfonate groups.

- Electrostatic Potential Maps : Visualize charge distribution (Multiwfn) to identify reactive sites for nucleophilic attack.

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water, DMSO) using AMBER or GROMACS .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for sulfonate synthesis?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature, solvent polarity, and stoichiometry (DoE approach) to identify optimal conditions.

- Side-Reaction Monitoring : Use LC-MS to detect byproducts (e.g., over-nitration or formyl group oxidation).

- Reproducibility Checks : Compare results across multiple batches and laboratories () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.